![molecular formula C7H7Cl2NO B1297793 O-(2,4-Dichlorobenzyl)hydroxylamine CAS No. 52370-40-8](/img/structure/B1297793.png)
O-(2,4-Dichlorobenzyl)hydroxylamine
Overview
Description
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H8Cl3NO . It is a solid substance and has a molecular weight of 228.5 .
Synthesis Analysis
The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine and similar compounds has been explored in various studies. For instance, O-benzoylhydroxylamines have been used as an electrophilic aminating agent for transition metal-catalyzed C–N bond-forming reactions . Another study reported the use of O-alkylhydroxylamines as mechanism-based inhibitors of Indoleamine 2,3-Dioxygenase-1 .Molecular Structure Analysis
The molecular structure of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is represented by the linear formula C7H8Cl3NO . The average mass is 228.503 Da, and the monoisotopic mass is 226.967148 Da .Physical And Chemical Properties Analysis
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a solid substance . It has a molecular weight of 228.5 and is stored at room temperature in an inert atmosphere .Scientific Research Applications
Electrochemical Analysis
Hydroxylamine derivatives, such as “O-(2,4-Dichlorobenzyl)hydroxylamine”, are used in electrochemical analysis . They are used to modify surfaces of electrodes for the determination of hydroxylamine in water samples . This is significant for industrial, environmental, and public health importance .
Short-Chain Fatty Acids Analysis
“O-(2,4-Dichlorobenzyl)hydroxylamine” is used as a derivatization reagent in the analysis of short-chain fatty acids (SCFAs) using liquid chromatography–tandem mass spectrometry (LC–MS/MS) . SCFAs are metabolites derived from gut microbiota and implicated in host homeostasis .
Safety and Hazards
Future Directions
The use of O-benzoylhydroxylamines in transition metal-catalyzed C–N bond formation reactions has been highlighted in recent research . This suggests potential future directions for the use of O-(2,4-Dichlorobenzyl)hydroxylamine in similar reactions. Another study reported the use of O-alkylhydroxylamines as mechanism-based inhibitors of Indoleamine 2,3-Dioxygenase-1 , indicating another potential area of future research.
Mechanism of Action
Mode of Action
The exact mode of action of O-(2,4-Dichlorobenzyl)hydroxylamine is currently unknown . They can also form oximes with aldehydes and ketones, which may have implications for their biological activity.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
O-[(2,4-dichlorophenyl)methyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUMUUIIAOFEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332826 | |
Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,4-Dichlorobenzyl)hydroxylamine | |
CAS RN |
52370-40-8 | |
Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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